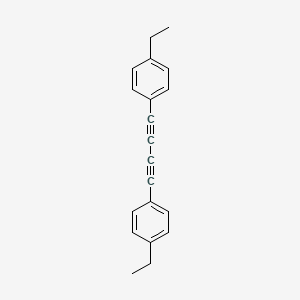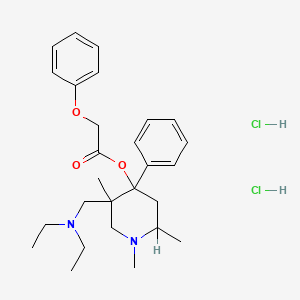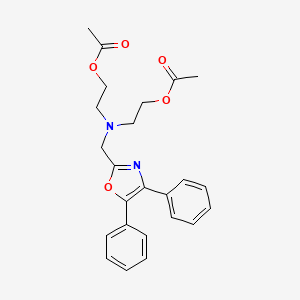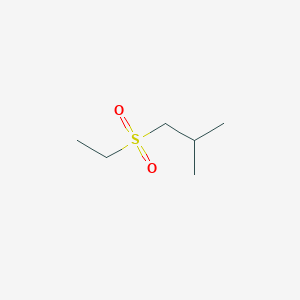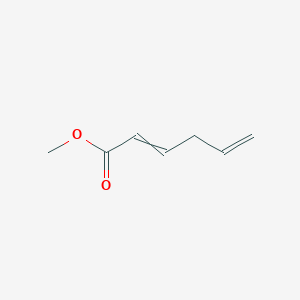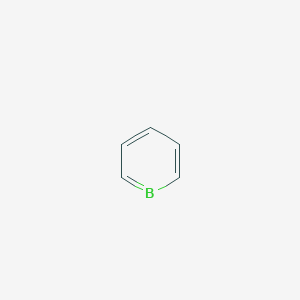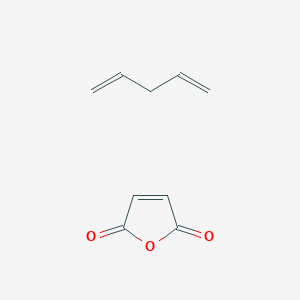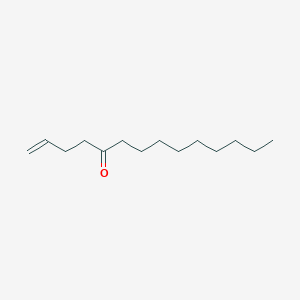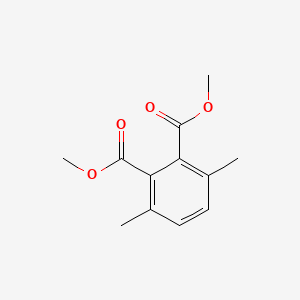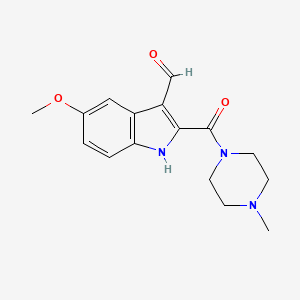
4-(2-Ethyl-2-phenyl-1,3-dioxolan-4-yl)butan-1-ol
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
4-(2-Ethyl-2-phenyl-1,3-dioxolan-4-yl)butan-1-ol is an organic compound that belongs to the class of dioxolanes. Dioxolanes are heterocyclic acetals with a five-membered ring containing two oxygen atoms. This compound is characterized by its unique structure, which includes a dioxolane ring attached to a butanol chain with an ethyl and phenyl substituent. It is used in various chemical reactions and has applications in different fields of scientific research.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-(2-Ethyl-2-phenyl-1,3-dioxolan-4-yl)butan-1-ol typically involves the acetalization of aldehydes or ketones with ethylene glycol in the presence of an acid catalyst. The reaction conditions often include refluxing the mixture in toluene with a catalyst such as p-toluenesulfonic acid, which allows for the continuous removal of water from the reaction mixture .
Industrial Production Methods
Industrial production methods for this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the efficiency and yield of the production process. The choice of catalysts and solvents can also be tailored to meet industrial requirements.
Chemical Reactions Analysis
Types of Reactions
4-(2-Ethyl-2-phenyl-1,3-dioxolan-4-yl)butan-1-ol undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding carbonyl compounds.
Reduction: Reduction reactions can convert the compound into alcohols or other reduced forms.
Substitution: The dioxolane ring can undergo substitution reactions with nucleophiles or electrophiles.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate (KMnO₄) and reducing agents such as lithium aluminium hydride (LiAlH₄). The reaction conditions vary depending on the desired transformation, with temperature, solvent, and catalyst playing crucial roles.
Major Products Formed
The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation may yield aldehydes or ketones, while reduction can produce alcohols.
Scientific Research Applications
4-(2-Ethyl-2-phenyl-1,3-dioxolan-4-yl)butan-1-ol has several applications in scientific research:
Chemistry: It is used as a building block in organic synthesis and as a protecting group for carbonyl compounds.
Biology: The compound can be used in the synthesis of biologically active molecules and as a reagent in biochemical assays.
Industry: The compound is used in the production of polymers, resins, and other industrial chemicals.
Mechanism of Action
The mechanism of action of 4-(2-Ethyl-2-phenyl-1,3-dioxolan-4-yl)butan-1-ol involves its interaction with molecular targets and pathways. The dioxolane ring can act as a protecting group, preventing unwanted reactions during chemical transformations. The compound’s reactivity is influenced by the presence of the ethyl and phenyl substituents, which can affect its interaction with other molecules.
Comparison with Similar Compounds
Similar Compounds
1,3-Dioxolane: A simpler dioxolane compound with similar reactivity but without the ethyl and phenyl substituents.
2,2-Dimethyl-1,3-dioxolan-4-ylmethanol: Another dioxolane derivative with different substituents that influence its chemical properties.
4-Vinyl-1,3-dioxolan-2-one: A related compound used in different applications, such as polymer synthesis.
Uniqueness
4-(2-Ethyl-2-phenyl-1,3-dioxolan-4-yl)butan-1-ol is unique due to its specific substituents, which confer distinct chemical properties and reactivity. The presence of both ethyl and phenyl groups enhances its versatility in various chemical reactions and applications.
Properties
CAS No. |
37939-47-2 |
|---|---|
Molecular Formula |
C15H22O3 |
Molecular Weight |
250.33 g/mol |
IUPAC Name |
4-(2-ethyl-2-phenyl-1,3-dioxolan-4-yl)butan-1-ol |
InChI |
InChI=1S/C15H22O3/c1-2-15(13-8-4-3-5-9-13)17-12-14(18-15)10-6-7-11-16/h3-5,8-9,14,16H,2,6-7,10-12H2,1H3 |
InChI Key |
KNSHFMFRXTWWKJ-UHFFFAOYSA-N |
Canonical SMILES |
CCC1(OCC(O1)CCCCO)C2=CC=CC=C2 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


